molecular formula C24H20N2O5 B6490439 3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888448-42-8

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6490439
CAS No.: 888448-42-8
M. Wt: 416.4 g/mol
InChI Key: VPSDTTXRHJEVRC-UHFFFAOYSA-N
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Description

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13722174 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofurancarboxamides. This compound exhibits significant potential in various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound, particularly the presence of methoxy groups and the benzofuran core, contribute to its diverse biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H20_{20}N2_2O5_5
  • Molecular Weight : 416.4 g/mol
  • CAS Number : 888448-42-8

Structural Representation

The structure of this compound can be summarized as follows:

ComponentDescription
Benzofuran CoreFused aromatic rings
Benzamide Group-C(=O)-NH- linkage
Methoxy GroupsTwo -OCH3_3 groups at positions 3 and 4

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.23 to 0.70 mg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanism : The proposed mechanism involves the interaction of the compound with bacterial enzymes, potentially inhibiting critical pathways in bacterial cell wall synthesis .

Anticancer Activity

The benzofuran moiety is known for its anticancer potential. Research has highlighted that derivatives similar to this compound demonstrate antiproliferative effects against various cancer cell lines.

  • Case Studies : In vitro studies have shown that modifications in the benzofuran structure can significantly enhance anticancer activity. For example, compounds with methoxy substitutions at specific positions exhibited up to four times greater potency compared to their unsubstituted counterparts .
  • Target Interaction : The compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The presence of methoxy groups in the structure is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/MBC ValuesObservations
AntimicrobialMRSA, E. coli, P. aeruginosa0.23–0.70 mg/mLEffective against resistant strains
AnticancerVarious cancer cell linesVaries by cell lineEnhanced potency with methoxy substitutions
Anti-inflammatoryInflammatory cell linesNot specifiedInhibition of cytokine production observed

Properties

IUPAC Name

3-benzamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-29-19-13-12-16(14-20(19)30-2)25-24(28)22-21(17-10-6-7-11-18(17)31-22)26-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSDTTXRHJEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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